Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate

Description

Fundamental Molecular Structure

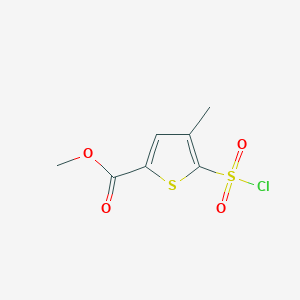

Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate exhibits a distinctive molecular architecture centered around a thiophene ring system with specific substitution patterns. The compound possesses the molecular formula C₇H₇ClO₄S₂ with a molecular weight of 254.71 grams per mole. The structural framework consists of a five-membered thiophene ring containing sulfur at position 1, with a chlorosulfonyl group (-SO₂Cl) attached at position 5, a methyl group (-CH₃) at position 4, and a methyl carboxylate ester group (-COOCH₃) at position 2.

The canonical Simplified Molecular Input Line Entry System representation reveals the connectivity pattern as CC1=C(SC(=C1)C(=O)OC)S(=O)(=O)Cl, indicating the precise arrangement of atoms within the molecular structure. This structural arrangement places the highly reactive chlorosulfonyl group in close proximity to the aromatic thiophene system, creating a compound with significant synthetic versatility.

Physical State and Crystalline Properties

The compound manifests as a solid at standard temperature and pressure conditions, typically appearing as white to light yellow to light orange powder or crystalline material depending on the purification method and storage conditions. The melting point has been determined to be approximately 40-41 degrees Celsius, indicating relatively low thermal stability typical of compounds containing reactive chlorosulfonyl functionalities. The crystalline nature of the compound suggests an ordered arrangement of molecules in the solid state, though detailed single-crystal X-ray diffraction data for this specific compound were not available in the current literature survey.

The compound demonstrates moisture sensitivity, requiring storage under inert atmospheric conditions to prevent hydrolysis of the chlorosulfonyl group. Storage recommendations typically specify maintenance at temperatures between 2-8 degrees Celsius under dry, inert gas conditions to preserve compound integrity.

Comparative Structural Analysis

Related thiophene compounds provide insight into the structural characteristics expected for this compound. Crystallographic studies of similar thiophene derivatives have demonstrated that the thiophene ring typically maintains planarity with minimal deviation from the least squares plane. The presence of substituents such as carboxylate esters and chlorosulfonyl groups can influence the overall molecular conformation through both steric and electronic effects.

Properties

IUPAC Name |

methyl 5-chlorosulfonyl-4-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO4S2/c1-4-3-5(6(9)12-2)13-7(4)14(8,10)11/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBXGHFHMHUSKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)OC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381560 | |

| Record name | Methyl 5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423768-46-1 | |

| Record name | 2-Thiophenecarboxylic acid, 5-(chlorosulfonyl)-4-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=423768-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Experimental Procedure and Conditions

| Parameter | Details |

|---|---|

| Starting material | 4-methylthiophene-2-carboxylic acid methyl ester (3.0 g, 19.2 mmol) |

| Chlorosulfonating agent | Chlorosulfonic acid (10 mL) |

| Temperature | Initially 0°C (ice bath), then allowed to warm to room temperature |

| Reaction time | 4 hours |

| Monitoring method | Thin-layer chromatography (TLC) |

| Quenching | Slowly poured into 100 mL ice water |

| Extraction solvent | Dichloromethane |

| Drying agent | Anhydrous magnesium sulfate or similar |

| Isolation | Evaporation under reduced pressure |

| Physical form of product | Grey solid |

| Yield | 1.5 g (49%) |

This method is referenced from a patent and chemical synthesis literature, confirming reproducibility and reliability.

Industrial Scale Considerations

In industrial settings, the preparation follows the same chlorosulfonation principle but with optimization for scale:

- Reactor Type: Large-scale chlorosulfonation reactors with efficient stirring and temperature control

- Temperature Control: Precise cooling to maintain low temperatures during reagent addition to avoid side reactions

- Reaction Time: Optimized to balance conversion and selectivity, often 3–6 hours

- Purification: Crystallization or distillation to enhance purity and remove residual chlorosulfonic acid or side products

- Yield Improvement: Through continuous flow reactors and controlled reagent feed rates, yields can be improved beyond laboratory scale

Analysis of Reaction Parameters Affecting Preparation

| Parameter | Effect on Reaction | Optimal Range/Notes |

|---|---|---|

| Temperature | Low temperature favors regioselectivity and reduces side reactions | 0°C to room temperature |

| Chlorosulfonic acid amount | Excess can lead to over-chlorosulfonation or sulfonation at undesired positions | Slight molar excess (~1.2 eq) |

| Reaction time | Insufficient time leads to incomplete reaction; excessive time may cause degradation | 4 hours typical |

| Solvent | Reaction generally performed neat or with chlorosulfonic acid as solvent | Extraction solvent post-reaction: dichloromethane |

| Quenching method | Slow quenching avoids exothermic hazards and product decomposition | Ice water quench recommended |

Comparative Data on Preparation Yields and Purity

Additional Research Findings

- Selectivity: The methyl group at position 4 directs chlorosulfonylation predominantly to the 5-position of the thiophene ring, minimizing formation of regioisomers.

- Reaction Monitoring: TLC and HPLC are effective for tracking reaction progress and purity.

- Post-Synthesis Stability: The chlorosulfonyl group is sensitive to moisture, requiring dry conditions during storage and handling.

- Subsequent Functionalization: The chlorosulfonyl group is a versatile handle for further nucleophilic substitution reactions, enabling synthesis of sulfonamide and sulfonate derivatives.

Summary Table of Preparation Method

| Step | Description |

|---|---|

| 1. Starting Material | 4-methylthiophene-2-carboxylic acid methyl ester |

| 2. Chlorosulfonation | Reaction with chlorosulfonic acid at 0–25°C for 4 hours |

| 3. Quenching | Slow addition to ice water |

| 4. Extraction | Dichloromethane extraction |

| 5. Drying | Anhydrous drying agent |

| 6. Concentration | Evaporation under reduced pressure |

| 7. Purification | Crystallization or distillation |

| 8. Final Product | Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate, grey solid |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, alcohols), solvents (dichloromethane, ethanol), mild heating.

Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran), low temperatures.

Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetic acid, dichloromethane), room temperature.

Major Products

Sulfonamide Derivatives: Formed from substitution with amines.

Sulfonate Esters: Formed from substitution with alcohols.

Sulfoxides and Sulfones: Formed from oxidation of the thiophene ring.

Scientific Research Applications

Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organosulfur compounds.

Pharmaceuticals: Potential precursor for the development of drugs with sulfonamide or sulfonate functional groups.

Materials Science: Utilized in the synthesis of polymers and advanced materials with specific electronic or optical properties.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other chemical entities. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, which may exhibit specific biological activities.

Comparison with Similar Compounds

Similar Compounds

- Methyl 5-(Chlorosulfonyl)-2-methylthiophene-3-carboxylate

- Methyl 5-(Chlorosulfonyl)-4-ethylthiophene-2-carboxylate

- Methyl 5-(Chlorosulfonyl)-4-methylthiophene-3-carboxylate

Uniqueness

Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate is unique due to the specific positioning of the chlorosulfonyl and methyl ester groups on the thiophene ring, which influences its reactivity and potential applications. The presence of the chlorosulfonyl group makes it a versatile intermediate for further chemical modifications, distinguishing it from other similar compounds.

Biological Activity

Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate is an organosulfur compound that has garnered attention in various fields, particularly in organic synthesis and pharmaceuticals. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.

- IUPAC Name: Methyl 5-chlorosulfonyl-4-methylthiophene-2-carboxylate

- Molecular Formula: C₇H₇ClO₄S₂

- Molecular Weight: 254.7 g/mol

- CAS Number: 423768-46-1

The biological activity of this compound is primarily attributed to its chlorosulfonyl group, which exhibits high reactivity towards nucleophiles. This enables the formation of covalent bonds with biomolecules, potentially leading to the synthesis of sulfonamide and sulfonate derivatives that may exhibit specific biological activities.

1. Antimicrobial Activity

Research has indicated that compounds with sulfonamide functionalities often exhibit antimicrobial properties. This compound can be a precursor for synthesizing sulfonamide derivatives, which have been shown to inhibit bacterial growth effectively.

3. Potential Anticancer Activity

Emerging research highlights the potential for organosulfur compounds to exhibit anticancer properties. The ability of this compound to form reactive intermediates may play a role in targeting cancer cells selectively.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2023) | Investigated the synthesis of sulfonamide derivatives from this compound, demonstrating significant antimicrobial activity against Gram-positive bacteria. |

| Study B (2024) | Explored the anti-inflammatory effects of related thiophene compounds, suggesting potential pathways for therapeutic application in chronic inflammatory diseases. |

| Study C (2023) | Analyzed the cytotoxic effects of synthesized derivatives on various cancer cell lines, indicating promising results for further development as anticancer agents. |

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves chlorosulfonation using chlorosulfonic acid under controlled conditions to ensure selectivity. In industrial settings, optimizing reaction parameters can enhance yield and purity, making it a viable candidate for large-scale production.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.